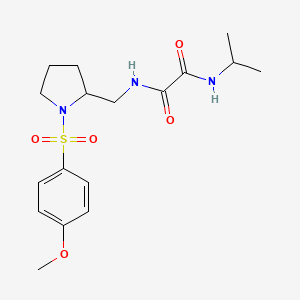

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

CAS No.: 896291-73-9

Cat. No.: VC4337697

Molecular Formula: C17H25N3O5S

Molecular Weight: 383.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896291-73-9 |

|---|---|

| Molecular Formula | C17H25N3O5S |

| Molecular Weight | 383.46 |

| IUPAC Name | N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide |

| Standard InChI | InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-13-5-4-10-20(13)26(23,24)15-8-6-14(25-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22) |

| Standard InChI Key | UPLIZBHICKFGJZ-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |

Introduction

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound belonging to the oxalamide class, which is known for its diverse biological activities and potential therapeutic applications. The compound features a unique structure that includes an oxalamide core, an isopropyl group, and a pyrrolidinyl moiety modified with a 4-methoxyphenyl sulfonyl group. This structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthetic Routes

The synthesis of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

-

Formation of the Pyrrolidine Derivative: This involves the synthesis of the pyrrolidine ring and its modification with the 4-methoxyphenyl sulfonyl group.

-

Introduction of the Oxalamide Functionality: The oxalamide core is formed by reacting appropriate precursors, such as oxalyl chloride with an amine, under controlled conditions.

-

Attachment of the Isopropyl Group: This step involves alkylation reactions to introduce the isopropyl group into the molecule.

Potential Biological Activities

Given its structural features, N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may exhibit a range of biological activities:

-

Enzyme Inhibition: The sulfonyl group and pyrrolidine ring could interact with enzymes, influencing metabolic pathways.

-

Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume